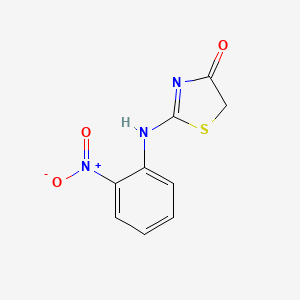

2-(2-nitroanilino)-1,3-thiazol-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-nitroanilino)-1,3-thiazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-3-1-2-4-7(6)12(14)15/h1-4H,5H2,(H,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXBTVODIJNACMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(=O)N=C(S1)NC2=CC=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Nitroanilino 1,3 Thiazol 4 One and Its Structural Analogues

Precursor Synthesis and Derivatization Strategies

The successful synthesis of the target molecule is contingent upon the effective preparation and derivatization of its primary precursors. This involves the strategic incorporation of the 2-nitroanilino moiety and the subsequent construction of the 1,3-thiazol-4-one scaffold.

Utilization of 2-Nitroaniline (B44862) as a Key Building Block

2-Nitroaniline serves as a critical starting material, providing the essential nitrophenylamino fragment of the target compound. A common strategy involves the conversion of 2-nitroaniline into a corresponding thiourea (B124793) derivative, which then acts as a key intermediate for the subsequent cyclization step.

One established method for this conversion is the reaction of 2-nitroaniline with ammonium (B1175870) thiocyanate (B1210189) in the presence of a halogen, such as bromine, or with chlorine gas in an organic solvent like methanol. chemicalbook.comchegg.comresearchgate.net This reaction leads to the formation of 4-thiocyano-2-nitroaniline. While this thiocyanated intermediate can be a precursor, a more direct route to the required thiourea involves the reaction of 2-nitroaniline with an isothiocyanate. For instance, the reaction of an amine with an isothiocyanate in a suitable solvent like dichloromethane (B109758) can produce the corresponding substituted thiourea. mdpi.com A general representation of the synthesis of a substituted thiourea from an amine and phenyl isothiocyanate is a one-pot, three-component reaction with dimethyl acetylenedicarboxylate, proceeding in ethanol (B145695) at room temperature. nih.gov

The synthesis of N-(2-nitrophenyl)thiourea can also be achieved by reacting 2-nitroaniline with chloroacetic acid and sodium hydroxide (B78521) to form an intermediate which is then treated with ammonia. chegg.com These thiourea derivatives are pivotal as they contain the necessary N-C-S backbone for the formation of the thiazole (B1198619) ring.

Introduction of the 1,3-Thiazol-4-one Scaffold

The construction of the 1,3-thiazol-4-one ring is most commonly achieved through the Hantzsch thiazole synthesis. chemicalbook.comorganic-chemistry.orgyoutube.comresearchgate.net This method involves the cyclization of a thiourea derivative with an α-halo carbonyl compound. In the context of synthesizing 2-(2-nitroanilino)-1,3-thiazol-4-one, the precursor N-(2-nitrophenyl)thiourea would be reacted with an α-haloacetylating agent.

A widely used reagent for this purpose is ethyl chloroacetate (B1199739). The reaction is typically carried out by refluxing the thiourea and ethyl chloroacetate in a solvent like ethanol. orgsyn.orgrsc.org The initial reaction forms an intermediate which then undergoes intramolecular cyclization to yield the 2-imino-1,3-thiazolidin-4-one ring system. Another effective reagent is chloroacetyl chloride, which can react with a thiourea derivative in a suitable solvent like dry toluene (B28343) at elevated temperatures to form the thiazolidinone ring. nih.gov

The general applicability of the Hantzsch synthesis is demonstrated by its use in preparing a wide variety of 2-aminothiazole (B372263) derivatives. For instance, the reaction of thiourea with ethyl bromopyruvate in ethanol under reflux yields ethyl 2-aminothiazole-4-carboxylate. rsc.org This highlights the versatility of this reaction in constructing the thiazole core with various substituents.

Optimization of Reaction Conditions and Yield

To enhance the efficiency and yield of the synthesis of this compound and its analogs, significant research has been directed towards optimizing the reaction conditions. This includes the exploration of catalytic methods, the influence of solvents and temperature, and the application of modern synthetic techniques.

Catalytic Approaches in 1,3-Thiazol-4-one Formation

The use of catalysts can significantly improve the rate and yield of the 1,3-thiazol-4-one ring formation. While some Hantzsch syntheses proceed without a catalyst, particularly under solvent-free conditions organic-chemistry.org, various catalysts have been shown to be effective.

In the Knoevenagel condensation, a reaction often used to introduce substituents at the 5-position of the thiazolidinone ring, basic catalysts such as piperidine (B6355638) are commonly employed. researchgate.net For the synthesis of 2-aminothiazoles, a range of catalysts including iodine, silica (B1680970) chloride, and ionic liquids like 1,3-di-n-butylimidazolium tetrafluoroborate (B81430) have been utilized in the Hantzsch synthesis. chemicalbook.com More advanced catalytic systems, such as a multifunctional ionic liquid nanocatalyst based on zeolite-Y, have been developed for the one-pot synthesis of 2-aminothiazoles, demonstrating high efficiency. chegg.com Titanium-catalyzed cyclization has also been reported as a method for synthesizing cyclic boronates, indicating the potential for metal-catalyzed approaches in related heterocyclic syntheses. rsc.org

The table below summarizes various catalytic systems used in the synthesis of thiazole and thiazolidinone derivatives, which could be applicable to the synthesis of the target compound.

| Catalyst | Reactants | Product | Solvent | Temperature (°C) | Yield (%) | Reference |

| p-TsOH | Aldehydes, Thiosemicarbazide, Maleic anhydride (B1165640) | 2-hydrazolyl-4-thiazolidinones | PhMe/DMF (1:1) | 100-120 | 33-82 | nih.gov |

| Chitosan (B1678972) | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Thiazolyl-pyridazinediones | Ethanol | 150 (Microwave) | High | semanticscholar.org |

| Ca/4-MePy-IL@ZY-Fe3O4 | Acetophenone, Thiourea, TCCA | 2-aminothiazoles | EtOH | 80 | up to 90 | chegg.com |

| Baker's Yeast | Aromatic aldehydes, 2,4-thiazolidinedione (B21345) | 5-arylidene-2,4-thiazolidinediones | Water | Room Temp | Good | researchgate.net |

Solvent Effects and Temperature Control

The choice of solvent and the control of reaction temperature are critical parameters that can profoundly influence the outcome of the synthesis, affecting reaction rates, yields, and even the regioselectivity of the cyclization.

For the Hantzsch synthesis of 2-aminothiazol-4-ones, ethanol is a commonly used solvent, often under reflux conditions. orgsyn.org A study on the synthesis of 2-iminothiazolines showed that using a co-solvent system of 10% dioxane in water at 100 °C gave a 90% yield in just 30 minutes. organic-chemistry.org The polarity of the solvent can play a vital role; for instance, in certain aldol (B89426) reactions catalyzed by thiourea derivatives, a mixture of DMF and water was found to be optimal. ajgreenchem.com In some cases, solvent-free conditions, where the reactants are heated together, have proven to be a rapid and environmentally friendly approach. organic-chemistry.org

Temperature is another key factor. While many reactions are carried out at reflux temperature to ensure completion, some cyclization reactions can be controlled by temperature to favor a specific isomer. semanticscholar.org For instance, in the synthesis of 2-iminothiazolidinones from functionalized thioureas, the product distribution was found to be dependent on the reaction temperature. semanticscholar.org

The following table illustrates the impact of different solvents and temperatures on the synthesis of related thiazole derivatives.

| Solvent System | Temperature (°C) | Reactants | Product | Yield (%) | Reference |

| Ethanol (95%) | Reflux | Thiourea, Ethyl chloroacetate | 2-Imino-4-thiazolidone hydrochloride | ~80 (of free base) | orgsyn.org |

| Dioxane/Water (10%) | 100 | Substituted thiourea, 2'-bromoacetophenone | 2-iminothiazoline | 90 | organic-chemistry.org |

| Toluene | Reflux | Amine, Aldehyde, Mercaptocarboxylic acid | Thiazolidin-4-ones | Moderate to Good | chemicalbook.com |

| Acetonitrile or Dioxane | Reflux | Ketones, Thiourea, TTS | 2-amino-4-substituted-1,3-thiazoles | Good | nih.gov |

| Solvent-free | Melting Point | 2-bromoacetophenone, Thiourea | 2-aminothiazoles | 42-93 | organic-chemistry.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including thiazolidin-4-ones and their derivatives.

The tandem reaction of aldehydes, thiosemicarbazide, and maleic anhydride to produce 2-hydrazolyl-4-thiazolidinones was efficiently carried out under microwave irradiation, with reaction times as short as 6-12 minutes at 120 °C, affording good to excellent yields. nih.gov Similarly, the synthesis of thiazolyl-pyridazinediones from maleic anhydride, thiosemicarbazide, and hydrazonoyl halides was achieved with high efficiency using microwave heating at 150 °C. semanticscholar.org The synthesis of various triazole derivatives has also been significantly improved by using microwave irradiation, with reaction times often reduced from hours to minutes and yields increasing substantially. chemmethod.com

The table below provides examples of microwave-assisted synthesis of related heterocyclic compounds, showcasing the significant reduction in reaction time and often an improvement in yield.

| Product | Reactants | Solvent | Power (W) / Temp (°C) | Time | Yield (%) | Reference |

| 2-hydrazolyl-4-thiazolidinones | Aldehydes, Thiosemicarbazide, Maleic anhydride | PhMe/DMF (1:1) | 120 °C | 6-12 min | 33-82 | nih.gov |

| Thiazolyl-pyridazinediones | Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol | 500 W / 150 °C | 4-8 min | High | semanticscholar.org |

| Imidazo[1,2-a]pyrimidine derivatives | Imidazo[1,2-a]pyrimidine-2-carbaldehyde, p-toluidine, benzil, ammonium acetate (B1210297) | Ethyl alcohol | 200 W / 100 °C | 60-80 min | 46-80 | semanticscholar.org |

| 1,2,4-triazol-5-one derivatives | Substituted hydrazone, Hydrazine hydrate | - | 90-100 °C | 5-10 min | 85-95 | ajgreenchem.com |

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry, which advocate for the design of chemical products and processes that minimize the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds, including thiazol-4-one derivatives. While specific green synthetic routes for this compound are not extensively documented, the methodologies applied to its structural analogues provide a clear blueprint for more environmentally benign synthetic strategies. These approaches focus on reducing reaction times, minimizing energy consumption, using safer solvents, and employing recyclable catalysts.

Key green chemistry methodologies applicable to the synthesis of the 2-anilino-1,3-thiazol-4-one (B7731533) scaffold include ultrasound and microwave-assisted synthesis, the use of biocatalysts and green solvents, and solvent-free reaction conditions. These techniques offer significant advantages over traditional synthetic methods, which often involve prolonged reaction times, harsh conditions, and the use of volatile organic compounds (VOCs).

Ultrasound irradiation, for instance, has emerged as an efficient method for synthesizing thiazole derivatives. mdpi.comtandfonline.com This technique utilizes acoustic cavitation to create localized hot spots with high temperatures and pressures, which can significantly accelerate reaction rates. tandfonline.com Studies have demonstrated the successful synthesis of various thiazole and thiazolone derivatives under ultrasonic conditions, often with higher yields and in shorter timeframes compared to conventional heating methods. mdpi.comtandfonline.comjmchemsci.com For example, the use of a recyclable cross-linked chitosan hydrogel biocatalyst under ultrasonic irradiation has been shown to be an effective and eco-friendly method for synthesizing novel thiazole derivatives. mdpi.com This approach not only enhances reaction efficiency but also facilitates catalyst reuse, a key principle of green chemistry. mdpi.com

Microwave-assisted synthesis is another powerful tool in green organic synthesis. nih.govresearchgate.netnih.govresearchgate.netrsc.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. nih.govresearchgate.net The Hantzsch thiazole synthesis, a classical method for preparing aminothiazoles, has been successfully adapted to microwave conditions, resulting in improved yields and shorter reaction times. nih.gov Furthermore, microwave-assisted, one-pot, three-component synthesis has been employed to create novel thiazolyl-pyridazinediones using chitosan as a natural, eco-friendly basic catalyst. nih.gov

The use of green catalysts and solvents is another cornerstone of eco-friendly synthesis. Biocatalysts, such as lipases and chitosan-based materials, offer high selectivity and operate under mild conditions. mdpi.comnih.govrsc.org Lipase-catalyzed, ultrasound-assisted synthesis of 2,4-disubstituted thiazole derivatives in an aqueous medium represents a greener alternative to traditional pathways. rsc.org Ionic liquids (ILs) are also gaining attention as environmentally benign reaction media due to their low vapor pressure, thermal stability, and potential for recyclability. benthamdirect.comresearchgate.netnih.govrsc.org While their "greenness" is a subject of ongoing debate, their application in the synthesis of thiazolium ionic liquids and other heterocyclic systems has shown promise. benthamdirect.comresearchgate.net

Solvent-free or solid-supported synthesis presents a highly attractive green alternative by completely eliminating the need for solvents, thus reducing waste and potential environmental contamination. tandfonline.comrsc.orgresearchgate.net Reactions can be carried out by grinding the reactants together or by using a solid support, such as basic alumina, which can also act as a catalyst. rsc.org For example, the synthesis of 2-aminothiazoles has been achieved under solvent-free conditions using microwave irradiation. rsc.org

The following table summarizes various green chemistry approaches used in the synthesis of thiazole and thiazolidinone derivatives, which are structural analogues of this compound.

| Green Chemistry Approach | Key Features | Examples of Synthesized Analogues | Reported Advantages |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to accelerate reactions. | Pyrazoline integrated thiazolone derivatives, 2,4-disubstituted thiazoles. jmchemsci.comrsc.org | Reduced reaction times, high yields, mild conditions. mdpi.comtandfonline.com |

| Microwave-Assisted Synthesis | Application of microwave energy to heat reactions. | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, 2-hydrazolyl-4-thiazolidinones. nih.govresearchgate.net | Drastic reduction in reaction time, improved yields, ease of work-up. researchgate.netresearchgate.net |

| Biocatalysis | Use of enzymes or natural polymers as catalysts. | Novel thiazole derivatives using chitosan hydrogel. mdpi.comnih.gov | High selectivity, mild reaction conditions, catalyst recyclability. mdpi.com |

| Ionic Liquids | Use of ILs as solvents and/or catalysts. | 1,3-Thiazolium ionic liquids, 2-(3-halophenyl)-3-(methoxy-substituted phenyl) thiazolidine-4-ones. researchgate.netbenthamdirect.com | Low vapor pressure, thermal stability, potential for reuse. researchgate.net |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | 1,3-Thiazoles and 1,3,4-thiadiazines. tandfonline.com | Elimination of solvent waste, simplified purification. rsc.org |

The research findings in this area consistently highlight the benefits of adopting greener synthetic routes. For instance, a study on the ultrasound-assisted synthesis of thiazole derivatives using a chitosan-based biocatalyst reported high yields and the ability to reuse the catalyst multiple times without significant loss of efficiency. mdpi.com In another example, the microwave-assisted Hantzsch synthesis of aminothiazoles was completed in minutes with high yields, compared to the hours required by conventional heating methods. nih.govresearchgate.net

The development of one-pot, multi-component reactions further enhances the green credentials of these synthetic strategies by reducing the number of separate reaction and purification steps, thereby saving time, energy, and resources. rsc.orgnih.gov

While a dedicated green synthesis protocol for this compound is yet to be established, the successful application of these green methodologies to its structural analogues provides a strong foundation for future research in this area. The adoption of techniques such as ultrasound or microwave-assisted synthesis, coupled with the use of recyclable catalysts and green solvents, holds significant promise for the development of a more sustainable and environmentally friendly manufacturing process for this compound.

Advanced Spectroscopic and Structural Characterization of 2 2 Nitroanilino 1,3 Thiazol 4 One

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the functional groups and bonding arrangements within a molecule. These methods are instrumental in identifying the characteristic vibrational modes of the 2-(2-nitroanilino)-1,3-thiazol-4-one structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to exhibit a series of distinct absorption bands corresponding to the vibrations of its constituent functional groups. The presence of the nitro group (NO₂) on the aniline (B41778) ring would be confirmed by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively.

The secondary amine (N-H) linkage between the aniline and thiazole (B1198619) moieties would give rise to a characteristic stretching vibration, anticipated in the range of 3300-3500 cm⁻¹. The exact position of this band can be indicative of the extent of hydrogen bonding within the molecular structure.

The 1,3-thiazol-4-one ring itself presents several key vibrational signatures. The carbonyl group (C=O) at the 4-position is a strong infrared absorber and is expected to show a prominent stretching band around 1670-1710 cm⁻¹. The C=N stretching vibration of the thiazole ring would likely appear in the 1600-1650 cm⁻¹ region. Furthermore, the C-S stretching vibration, characteristic of the thiazole heterocycle, is anticipated to be observed in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹. Aromatic C-H stretching vibrations from the aniline ring are expected above 3000 cm⁻¹, while out-of-plane C-H bending vibrations would appear in the 700-900 cm⁻¹ range, providing information about the substitution pattern of the benzene (B151609) ring.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=O (Thiazolone) | Stretching | 1670 - 1710 |

| C=N (Thiazole) | Stretching | 1600 - 1650 |

| NO₂ (Nitro) | Asymmetric Stretching | 1500 - 1560 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1360 |

| C-S (Thiazole) | Stretching | 600 - 800 |

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching vibration of the nitro group is expected to produce a strong Raman signal. The aromatic ring vibrations of the nitroaniline moiety would also be prominent in the Raman spectrum, with characteristic bands appearing in the 1580-1620 cm⁻¹ and 990-1010 cm⁻¹ regions (ring breathing mode).

Table 2: Predicted Raman Active Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Ring Breathing | 990 - 1010 |

| Aromatic Ring | Quadrant Stretching | 1580 - 1620 |

| NO₂ (Nitro) | Symmetric Stretching | 1300 - 1360 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete structural assignment for this compound.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound would display signals corresponding to each unique proton environment. The protons of the 2-nitroanilino moiety are expected to appear in the aromatic region (typically δ 6.5-8.5 ppm). The electron-withdrawing nitro group would cause the ortho and para protons to shift downfield. For a 2-nitroaniline (B44862) derivative, one would expect a characteristic set of multiplets for the four aromatic protons.

The proton of the secondary amine (N-H) would likely appear as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration. The methylene (B1212753) (CH₂) protons of the thiazol-4-one ring are expected to resonate as a singlet, typically in the range of δ 3.5-4.5 ppm. The integration of these signals would correspond to the number of protons in each environment, further confirming the structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons | 6.5 - 8.5 | Multiplets |

| N-H (Amine) | Variable (solvent dependent) | Broad Singlet |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the thiazol-4-one ring is expected to be the most downfield signal, typically appearing in the range of δ 170-180 ppm. The carbon atoms of the thiazole ring would also have distinct chemical shifts, with the C=N carbon appearing around δ 150-160 ppm.

The six carbon atoms of the 2-nitroanilino group would give rise to signals in the aromatic region (δ 110-150 ppm). The carbon atom attached to the nitro group would be significantly deshielded. The methylene carbon of the thiazol-4-one ring is expected to resonate in the range of δ 30-40 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Thiazolone) | 170 - 180 |

| C=N (Thiazole) | 150 - 160 |

| C-NO₂ (Aromatic) | ~145 |

| Aromatic Carbons | 110 - 140 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. For this compound, this would be particularly useful in assigning the adjacent protons on the aromatic ring of the nitroaniline moiety.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link the proton signals of the aromatic ring and the thiazolone CH₂ group to their corresponding carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is a powerful tool for connecting the different structural fragments. For instance, an HMBC experiment would show a correlation between the N-H proton and the carbons of both the aniline and thiazole rings, confirming the linkage point. It would also show correlations between the thiazolone CH₂ protons and the C=O and C=N carbons of the thiazole ring, solidifying the structure of the heterocyclic core.

Through the combined application of these advanced spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. However, a review of the available scientific literature did not yield specific HRMS data for this compound or its tautomer, 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. The molecular formula of the compound is C₉H₇N₃O₃S, with a calculated molecular weight of 237.24 g/mol . nih.gov

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms within a crystal lattice. The data presented here pertains to the tautomeric form, 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. nih.gov

Determination of Crystal System and Space Group

The crystal structure of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one has been determined through single-crystal X-ray diffraction. The analysis revealed that the compound crystallizes in the monoclinic system. nih.gov The space group was identified as P2₁/c. nih.gov

Detailed crystallographic data are summarized in the table below.

| Crystal Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3036 (5) |

| b (Å) | 16.4409 (10) |

| c (Å) | 8.2455 (5) |

| β (°) | 102.1321 (9) |

| Volume (ų) | 967.99 (11) |

| Z | 4 |

| Temperature (K) | 150 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.33 |

| Data sourced from Zia-Ur-Rehman et al. (2011). nih.gov |

Bond Lengths, Bond Angles, and Dihedral Angles in the Crystal Lattice

The thiazolidinone ring in the structure is essentially planar, with a root-mean-square deviation of 0.0144 Å. nih.gov The nitro group is inclined at a dihedral angle of 9.57 (16)° with respect to the phenyl ring to which it is attached. nih.gov A significant dihedral angle of 78.42 (4)° is observed between the plane of the phenyl ring and the thiazolidinone ring. nih.gov

Specific bond lengths and angles within the crystal structure provide insight into the molecular geometry.

Selected Bond Lengths (Å)

| Atom 1 | Atom 2 | Length (Å) |

| S1 | C1 | 1.745 (2) |

| S1 | C2 | 1.765 (2) |

| O1 | C1 | 1.222 (2) |

| N1 | C1 | 1.353 (2) |

| N1 | C3 | 1.411 (2) |

| N2 | C2 | 1.300 (2) |

| N3 | C8 | 1.472 (2) |

| C2 | C3 | 1.498 (3) |

| Data sourced from Zia-Ur-Rehman et al. (2011). nih.gov |

Selected Bond Angles (°)

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C1 | S1 | C2 | 91.53 (9) |

| C1 | N1 | C3 | 114.71 (14) |

| N2 | C2 | S1 | 125.13 (14) |

| N2 | C2 | C3 | 124.23 (17) |

| S1 | C2 | C3 | 110.64 (12) |

| N1 | C3 | C2 | 109.28 (15) |

| O1 | C1 | N1 | 124.90 (17) |

| O1 | C1 | S1 | 123.86 (15) |

| Data sourced from Zia-Ur-Rehman et al. (2011). nih.gov |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one is stabilized by a network of intermolecular interactions. The amino group participates in two distinct N—H⋯O intermolecular hydrogen bonds, which connect the molecules to form a two-dimensional polymeric network along the a and c axes. nih.gov

Additionally, weak S⋯O interactions with a distance of 3.2443 (11) Å contribute to linking the polymeric sheets along the b-axis. nih.gov The crystal structure is further stabilized by offset π-π stacking interactions between the phenyl rings of adjacent molecules. nih.gov The centroid-centroid separation for these stacking interactions is 3.6890 (7) Å, with a ring slippage of 1.479 Å, indicating a parallel-displaced arrangement. nih.gov

Hydrogen Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

| N2—H2A···O1ⁱ | 0.86 (3) | 2.11 (3) | 2.962 (2) | 172 (2) |

| N2—H2A···O2ⁱⁱ | 0.86 (3) | 2.50 (3) | 3.120 (2) | 129 (2) |

| Symmetry codes: (i) x, -y+1/2, z-1/2; (ii) -x+1, y-1/2, -z+3/2. Data sourced from Zia-Ur-Rehman et al. (2011). nih.gov |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis and the associated 2D fingerprint plots are powerful tools for visualizing and quantifying intermolecular interactions in a crystal. A thorough search of the scientific literature did not reveal any studies that have performed Hirshfeld surface analysis or generated 2D fingerprint plots for this compound or its tautomer.

Conformational Polymorphism and its Structural Implications

Conformational polymorphism describes the ability of a compound to crystallize in different crystal structures due to variations in the conformation of the molecule. Based on the available scientific literature, there are no specific reports on the conformational polymorphism of this compound or its tautomer, 2-imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one.

Computational and Theoretical Investigations of 2 2 Nitroanilino 1,3 Thiazol 4 One

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the molecular structure, stability, and reactivity of novel compounds. For a molecule like 2-(2-nitroanilino)-1,3-thiazol-4-one, a combination of methods would be employed to provide a robust theoretical analysis.

Density Functional Theory (DFT) Based Approaches

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing computational cost with accuracy. For the structural optimization and electronic property calculations of thiazolidin-one derivatives, DFT methods are frequently utilized. nih.govmdpi.com A common approach involves the use of hybrid functionals, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p) to accurately model the geometry and electronic distribution of the molecule. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's most stable conformation. For related aminonitroimidazole compounds, DFT calculations have been successfully used to explore their geometric and electronic structures. nih.gov

Ab Initio and Semi-Empirical Methods

While DFT is prevalent, ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), can also be employed for higher accuracy in specific cases, though at a greater computational expense. Semi-empirical methods, on the other hand, offer a faster, albeit less precise, alternative and can be useful for initial explorations of large molecular systems. However, for a molecule of this size and complexity, DFT generally provides the most practical and reliable results.

Electronic Structure and Reactivity Descriptors

From the optimized molecular geometry obtained through quantum chemical calculations, a wealth of information about the electronic structure and reactivity of this compound can be derived.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Band Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The energy gap between the HOMO and LUMO (the band gap) is a critical parameter for determining molecular stability and reactivity. A large band gap implies high stability and low reactivity, whereas a small band gap suggests the molecule is more prone to chemical reactions. For instance, in studies of aminonitroimidazoles, the band gaps were explored using DFT calculations to understand their stability. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies and Band Gap for this compound (Note: The following data is illustrative and based on typical values for similar compounds, as specific experimental or calculated data for the target compound is not available.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -2.0 to -3.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. In a study on 2-anilino-4-(thiazol-5-yl)-pyrimidines, MESP maps were used to understand ligand-protein interactions. nih.govresearchgate.net For this compound, the nitro group and the carbonyl oxygen of the thiazolone ring would be expected to be regions of high negative potential, while the amino proton would likely be a site of positive potential.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Phenomena

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It allows for the investigation of charge transfer interactions between different parts of the molecule, which can significantly influence its stability and reactivity. By analyzing the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the delocalization of electron density. In the case of this compound, significant intramolecular charge transfer would be expected from the anilino group to the nitro group and the thiazolone ring, a phenomenon that can be quantified using NBO analysis. Such analysis has been applied to related 2-anilino-4-(thiazol-5-yl)-pyrimidines to understand their electronic properties. nih.govresearchgate.net

Global and Local Chemical Reactivity Parameters

The chemical reactivity of this compound has been quantitatively described using global and local reactivity descriptors derived from conceptual DFT. These parameters are crucial for understanding the molecule's stability, reactivity, and potential interaction sites. Key global parameters include chemical hardness (η), softness (σ), and global electrophilicity index (ω).

Chemical hardness and softness are indicators of a molecule's resistance to change in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. Conversely, a higher softness value indicates higher reactivity. The global electrophilicity index measures the propensity of a molecule to accept electrons. These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Local reactivity is assessed through Fukui functions, which identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. This analysis is vital for predicting how the molecule will interact with other chemical species.

| Parameter | Description | Typical Findings for Thiazole (B1198619) Derivatives |

| Chemical Hardness (η) | Measures resistance to deformation or polarization of the electron cloud. | Thiazole derivatives often exhibit moderate to high hardness, indicating good stability. |

| Chemical Softness (σ) | The reciprocal of hardness, indicating the ease of electron cloud deformation. | Varies with substituents, influencing the molecule's reactivity. |

| Electrophilicity Index (ω) | Measures the ability of a molecule to accept electrons. | The nitro group in the aniline (B41778) ring is expected to significantly increase the electrophilicity of the compound. |

Prediction and Correlation of Spectroscopic Data

Computational methods have been instrumental in predicting and interpreting the spectroscopic characteristics of this compound, providing a deeper understanding of its molecular vibrations, electronic transitions, and nuclear magnetic resonance properties.

Computed Vibrational Frequencies (FT-IR, Raman)

Theoretical calculations of the vibrational spectra (FT-IR and Raman) for this compound have been performed to assign the observed experimental bands to specific vibrational modes of the molecule. These calculations are typically carried out using DFT methods, and the computed frequencies are often scaled to improve agreement with experimental data. The analysis helps in confirming the molecular structure and understanding the bonding characteristics.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3300-3400 | Stretching vibration of the amine group linking the phenyl and thiazole rings. |

| C=O Stretch | 1680-1720 | Stretching vibration of the carbonyl group in the thiazolone ring. |

| NO₂ Asymmetric Stretch | 1500-1550 | Asymmetric stretching of the nitro group on the aniline ring. |

| NO₂ Symmetric Stretch | 1330-1370 | Symmetric stretching of the nitro group. |

| C-S Stretch | 600-700 | Stretching vibration of the carbon-sulfur bond within the thiazole ring. |

Calculated NMR Chemical Shifts

The prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, provides valuable information for the structural elucidation of this compound. Calculated chemical shifts are compared with experimental data to confirm the assigned structure. The chemical shifts are highly sensitive to the electronic environment of the nuclei.

| Nucleus | Predicted Chemical Shift Range (ppm) | Influencing Factors |

| ¹H (N-H) | 8.0 - 9.5 | Deshielded due to the electronegativity of the adjacent nitrogen and potential for hydrogen bonding. |

| ¹H (Aromatic) | 7.0 - 8.5 | The electron-withdrawing nitro group causes a downfield shift of the protons on the aniline ring. |

| ¹³C (C=O) | 160 - 175 | The carbonyl carbon is significantly deshielded. |

| ¹³C (Aromatic) | 110 - 150 | The chemical shifts of the aromatic carbons are influenced by the positions of the nitro and amino substituents. |

UV-Vis Absorption Spectra and Electronic Transitions (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for simulating the UV-Vis absorption spectra of molecules. For this compound, these calculations can predict the absorption maxima (λmax) and identify the nature of the corresponding electronic transitions, such as n→π* and π→π* transitions. This information is crucial for understanding the photophysical properties of the compound. The solvent environment is often included in these calculations to provide more accurate predictions.

| Transition Type | Predicted λmax Range (nm) | Description |

| π→π | 250 - 350 | Involves the promotion of an electron from a π bonding orbital to a π antibonding orbital, typically associated with the aromatic rings. |

| n→π | 350 - 450 | Involves the promotion of a non-bonding electron (e.g., from the oxygen of the carbonyl group or the nitrogen of the nitro group) to a π antibonding orbital. This is often a lower energy transition. |

Conformational Analysis and Potential Energy Surface (PES) Studies

Conformational analysis of this compound is essential to identify the most stable three-dimensional arrangement of the molecule. By systematically rotating the rotatable bonds, such as the bond between the aniline nitrogen and the thiazole ring, a potential energy surface (PES) can be generated. This surface maps the energy of the molecule as a function of its geometry, revealing the global minimum energy conformation and other low-energy conformers. These studies are critical as the biological activity of a molecule is often dependent on its specific conformation.

Molecular Docking Simulations for Target Interaction Prediction

To explore the potential biological activity of this compound, molecular docking simulations are employed. These computational techniques predict the preferred orientation of the molecule when bound to a specific biological target, typically a protein or enzyme. The simulations calculate a binding energy or docking score, which indicates the strength of the interaction. Lower binding energies suggest a more stable complex and potentially higher biological activity. These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and the amino acid residues of the target's active site, guiding the design of more potent analogs.

| Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

| Kinases | -7.0 to -9.0 | The nitro group and carbonyl oxygen often act as hydrogen bond acceptors with backbone amides in the hinge region. |

| Bacterial Enzymes | -6.5 to -8.5 | The thiazole ring can engage in π-stacking interactions with aromatic residues like tyrosine or phenylalanine. |

Investigation of Biological Activities and Structure Activity Relationships of 2 2 Nitroanilino 1,3 Thiazol 4 One

Anticancer Activity Profiling

The 1,3-thiazol-4-one core is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. mdpi.comsemanticscholar.org Derivatives of this heterocyclic system have demonstrated significant potential in cancer therapeutics by targeting various mechanisms involved in tumor growth and proliferation. nih.gov

Inhibition of Cell Proliferation and Cytotoxicity Mechanisms (e.g., Apoptosis Induction)

Thiazolidin-4-one derivatives have been shown to inhibit the proliferation of various human cancer cell lines. While direct studies on 2-(2-nitroanilino)-1,3-thiazol-4-one are limited, related compounds have exhibited dose-dependent cytotoxic effects. For instance, certain 4-thiazolidinone (B1220212) derivatives have shown potent activity against human breast cancer (MCF-7), lung carcinoma (A549), and colon adenocarcinoma (CACO-2) cell lines. mdpi.commdpi.comresearchgate.net

A primary mechanism by which these compounds exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death. Studies on structurally similar thiazolidinone compounds have demonstrated their ability to trigger apoptotic pathways in cancer cells. mdpi.commdpi.com For example, some derivatives have been found to induce apoptosis through a caspase-3-dependent pathway. nih.gov Furthermore, related compounds have been observed to cause DNA fragmentation, a hallmark of apoptosis, in cancer cells. researchgate.net The induction of apoptosis is often mediated by the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. For example, some 2-thioxoimidazolidin-4-one derivatives, which share a similar heterocyclic core, have been shown to upregulate the expression of p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic protein Bcl-2 in liver cancer cells. mdpi.com

Table 1: Cytotoxic Activity of Representative Thiazolidin-4-one Derivatives against Various Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | A549 (Lung Carcinoma) | Not specified | mdpi.com |

| 5Z-(4-fluorobenzylidene)-2-(4-hydroxyphenylamino)-thiazol-4-one | CACO-2 (Colon Adenocarcinoma) | Not specified | mdpi.com |

| Thiazolidine-4-one with 5-nitrofuran-2-yl substituent | MDA-MB-231 (Breast Cancer) | 1.9 | mdpi.com |

| Thiazolidine-4-one with 5-nitrofuran-2-yl substituent | HepG2 (Liver Cancer) | 5.4 | mdpi.com |

| Thiazolidine-4-one with 5-nitrofuran-2-yl substituent | HT-29 (Colon Cancer) | 6.5 | mdpi.com |

| 2-thioxoimidazolidin-4-one derivative (Compound 4) | HepG2 (Liver Cancer) | 0.017 | mdpi.com |

| Indolin-2-one with 1,3,4-thiadiazole (B1197879) hybrid (Compound IVc) | Breast Cancer Panel | 1.47 | nih.gov |

| Indolin-2-one with aziridine (B145994) hybrid (Compound VIc) | Colon Cancer Panel | 1.40 | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

Enzyme Inhibition Studies (e.g., Kinases, Topoisomerases)

The anticancer effects of thiazolidin-4-one derivatives are often attributed to their ability to inhibit key enzymes involved in cancer cell signaling and replication.

Kinase Inhibition: Several studies have identified thiazolidin-4-one derivatives as potent inhibitors of various protein kinases, which are crucial for cell growth, differentiation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Related compounds have shown inhibitory activity against a range of tyrosine kinases, including c-Met, Ron, Src, KDR (VEGFR-2), c-Kit, and the insulin-like growth factor receptor (IGF-IR). nih.govmdpi.com Inhibition of these kinases can disrupt signaling pathways that promote tumor growth and angiogenesis. For example, certain quinoline-based thiazolidin-4-one derivatives have been identified as potent inhibitors of c-Met and Ron kinases, which are implicated in colorectal cancer. mdpi.com

Topoisomerase Inhibition: DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and recombination. nih.gov Inhibition of these enzymes leads to DNA damage and ultimately cell death, making them effective targets for cancer chemotherapy. While direct evidence for this compound is not available, other heterocyclic compounds containing thiazole (B1198619) and pyrimidine (B1678525) rings have been shown to act as dual inhibitors of topoisomerase IIα and the epidermal growth factor receptor (EGFR). nih.gov These inhibitors can arrest the cell cycle and induce apoptosis. nih.gov The ability of related acridine (B1665455) derivatives to inhibit topoisomerase IIα has also been documented. nih.gov

Table 2: Enzyme Inhibitory Activity of Representative Thiazolidin-4-one and Related Heterocyclic Derivatives

| Compound Class | Target Enzyme | IC50 | Reference |

| N¹-(2-aryl-1,3-thiazolidin-4-one)-N³-aryl ureas | c-Met | 0.021 µM | nih.gov |

| 2-(thienothiazolylimino)-1,3-thiazolidin-4-one | CDC25A | 6.2 µM | nih.gov |

| Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one | c-Met | 0.382 µM | mdpi.com |

| Quinoline-based 2-(2,6-difluorophenyl)-thiazolidin-4-one | Ron kinase | 0.122 µM | mdpi.com |

| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | Topoisomerase IIα | Micromolar range | nih.gov |

| Naphtho[2',3':4,5]thiazolo[3,2-a]pyrimidine hybrids | EGFR | Micromolar range | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

Cellular Pathway Modulation

The anticancer activity of thiazolidin-4-one derivatives is underpinned by their ability to modulate critical cellular pathways. Research on analogous compounds suggests that this compound may interfere with pathways such as the PI3K/AKT/mTOR pathway, which is a central regulator of cell proliferation, survival, and metabolism. semanticscholar.org Inhibition of this pathway has been observed with some thiazolidin-4-one derivatives, leading to reduced phosphorylation of AKT and mTOR. semanticscholar.org

Furthermore, these compounds can influence the cell cycle, causing arrest at different phases. For instance, some related compounds have been shown to induce cell cycle arrest at the G2/M phase. mdpi.com This arrest prevents cancer cells from dividing and proliferating. The modulation of these pathways is often linked to the induction of apoptosis, as discussed previously, through the activation of p53 and caspase cascades. mdpi.comnih.gov

Antimicrobial Activity

The thiazolidin-4-one scaffold is also a promising platform for the development of new antimicrobial agents to combat the growing threat of drug-resistant pathogens. nih.gov

Antibacterial Spectrum and Mechanism of Action against Bacterial Strains (Gram-positive and Gram-negative)

Derivatives of 2-imino-thiazolidin-4-one have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Studies on 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives, which contain a nitro group similar to the subject compound, showed potent activity against various Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Helicobacter pylori. nih.gov In many cases, the activity of these synthetic compounds was substantially greater than that of the reference antibiotic, ampicillin. nih.gov

The presence of a nitro group in the structure is often associated with the mechanism of antibacterial action. It is proposed that the nitro group can be reduced by bacterial nitroreductases to form reactive intermediates. nih.gov These reactive species can then interfere with various bacterial pathways by causing damage to DNA and essential proteins, leading to bacterial cell death. nih.gov

While activity against Gram-positive bacteria is more pronounced, some thiazolidinone derivatives have also shown efficacy against certain Gram-negative bacteria, such as Haemophilus influenzae. nih.gov However, effectiveness against other Gram-negative bacteria like Escherichia coli is often limited. nih.gov

Table 3: Antibacterial Activity of Representative Thiazolidin-4-one Derivatives

| Compound/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

| 2-thiazolylimino-5-arylidene-4-thiazolidinones | Gram-positive microorganisms | 0.03 - 6 | nih.gov |

| 2-thiazolylimino-5-arylidene-4-thiazolidinones | Haemophilus influenzae | 0.15 - 1.5 | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Gram-positive bacteria | Potent activity | nih.gov |

| 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives | Helicobacter pylori | Strong inhibition | nih.gov |

Note: The data presented is for structurally related compounds and not for this compound itself.

Antifungal Efficacy and Related Mechanisms

In addition to antibacterial properties, the thiazole and thiazolidin-4-one scaffolds have been investigated for their antifungal potential. nanobioletters.comfrontiersin.orgnih.gov Derivatives have shown broad-spectrum antifungal activity against pathogenic fungi, including various species of Candida, Aspergillus, and Cryptococcus. frontiersin.orgnih.govmdpi.com

A study on (4-phenyl-1,3-thiazol-2-yl) hydrazine, a structurally related compound, revealed high-efficiency and broad-spectrum antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.0625 to 4 µg/mL against pathogenic fungi. frontiersin.orgnih.gov This compound was also effective at inhibiting the formation of biofilms, which are crucial for the virulence of fungi like Candida albicans. frontiersin.orgnih.gov

The mechanism of antifungal action for this related thiazole derivative was found to involve the induction of oxidative stress. frontiersin.orgnih.gov The compound led to an increase in intracellular reactive oxygen species (ROS), which in turn caused significant DNA damage, ultimately leading to fungal cell death. frontiersin.orgnih.gov This suggests that a potential mechanism for the antifungal activity of this compound could also be mediated through the generation of oxidative stress.

Table 4: Antifungal Activity of a Representative Thiazole Derivative

| Compound | Fungal Pathogen | Activity (MIC in µg/mL) | Reference |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi | 0.0625 - 4 | frontiersin.orgnih.gov |

Note: The data presented is for a structurally related compound and not for this compound itself.

Other Mechanistically Relevant Biological Activities (e.g., Ion Channel Modulation)

While specific studies on the ion channel modulation of this compound are not extensively documented in publicly available research, the broader class of thiazolidin-4-one derivatives has been investigated for a variety of other biological activities beyond common antimicrobial and anticancer effects. These activities are often rooted in the inhibition of specific enzymes that are crucial for the survival and proliferation of pathogens or the progression of diseases.

Enzyme Inhibition: Thiazolidin-4-one derivatives have been identified as inhibitors of various enzymes. For instance, certain derivatives have been studied as acetylcholinesterase (AChE) inhibitors, which is relevant for the management of Alzheimer's disease. nih.govsemanticscholar.org The mechanism often involves the thiazolidin-4-one scaffold acting as a key pharmacophore that interacts with the active site of the enzyme. acs.org

Additionally, some thiazolidin-4-ones have been evaluated for their inhibitory effects on enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1) and soluble epoxide hydrolase (sEH), both of which are involved in inflammatory pathways. core.ac.uk The ability of these compounds to inhibit such enzymes suggests a potential therapeutic application in inflammatory conditions.

Antiviral and Antiparasitic Activities: The thiazole nucleus, a component of the studied compound, is present in various molecules with reported antiviral activities against a range of viruses, including influenza, hepatitis B and C, and HIV. nih.gov Similarly, thiazolidin-4-one derivatives have shown potential as antiparasitic agents. mdpi.com

Anticancer Activity: The 2-aminothiazole (B372263) scaffold, which is related to the structure , has been a focus of anticancer drug discovery. nih.gov Derivatives of this scaffold have demonstrated potent inhibitory activity against a wide array of human cancer cell lines, including those of the breast, colon, and lung. nih.gov The anticancer mechanism can involve the inhibition of kinases such as Hec1/Nek2, which are critical for cell proliferation. tandfonline.combohrium.comnih.gov

While the direct biological activity of this compound is not as extensively studied as some other derivatives, the known activities of the parent scaffolds provide a strong basis for its potential pharmacological profile.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of thiazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. Structure-Activity Relationship (SAR) studies aim to elucidate how these chemical modifications influence the compound's efficacy and selectivity.

SAR studies on various 2-imino-1,3-thiazolidin-4-one derivatives have provided valuable insights into the structural requirements for different biological activities.

Substituents at the 2-imino position: The nature of the substituent on the exocyclic nitrogen at position 2 is crucial. For antimicrobial activity, the presence of an aryl group, such as the 2-nitrophenyl group in the title compound, is a common feature. Modifications to this aryl ring can significantly impact activity. For instance, the introduction of electron-withdrawing groups like chloro or nitro groups on this ring has been shown to enhance the antimicrobial or anti-inflammatory activity of some thiazolidin-4-one derivatives. mdpi.com

Substituents at position 5: The fifth position of the thiazolidin-4-one ring is another key site for modification. The introduction of an arylidene moiety at this position is a common strategy to enhance biological activity. Studies have shown that derivatives with a 5-arylidene substituent exhibit promising anti-breast cancer activity. mdpi.com The specific nature of the aryl group in the arylidene moiety also plays a role; for example, furan (B31954) or thiophene (B33073) rings at this position have been explored for their antimicrobial effects. nih.gov

Substituents at position 3: The nitrogen atom at position 3 of the thiazolidin-4-one ring can also be substituted to modulate activity. In many active compounds, this position is unsubstituted, but in some cases, the introduction of aryl or other heterocyclic moieties has been explored. mdpi.com

The following table summarizes the impact of various substituents on the biological activities of related thiazolidin-4-one derivatives, based on findings from different research studies.

| Position of Substitution | Substituent | Observed Impact on Biological Activity | Reference |

| 2-imino (Aryl ring) | Electron-withdrawing groups (e.g., -Cl, -NO2) | Often enhances antimicrobial and anti-inflammatory activity. | mdpi.com |

| 5 | Arylidene moiety | Can confer or enhance anticancer activity. | mdpi.com |

| 5 | 5-nitrofuran-2-yl | Associated with potent antibacterial activity, especially against Gram-positive bacteria. | nih.gov |

| 2-imino | Amino acid conjugation | Has been shown to enhance antibacterial and antifungal activities. | researchgate.net |

| 3 | Naphthyl group | Derivatives showed potent anti-inflammatory and analgesic effects. | mdpi.com |

This table is illustrative and based on general findings for the thiazolidin-4-one class of compounds.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 2-(anilino)-1,3-thiazol-4-one scaffold, several key pharmacophoric elements have been identified through computational and experimental studies.

The essential pharmacophoric features for many biological activities of this class of compounds include:

The Thiazolidin-4-one Ring: This heterocyclic core acts as a central scaffold, holding the other pharmacophoric groups in the correct spatial orientation for interaction with the biological target. acs.org

The Exocyclic Imino Group: The C=N bond at position 2 is a common feature in many active derivatives.

The Anilino Moiety: The substituted or unsubstituted phenyl ring attached to the 2-imino group is crucial for activity. The electronic properties of this ring, influenced by substituents, can modulate the binding affinity to the target. For example, the nitro group in this compound is a strong electron-withdrawing group that can participate in hydrogen bonding or other electronic interactions.

The Carbonyl Group at Position 4: The oxygen atom of the carbonyl group can act as a hydrogen bond acceptor, which is a common interaction in ligand-receptor binding.

Substituents at Position 5: When present, substituents at this position can provide additional interaction points with the target, such as hydrophobic or hydrogen bonding interactions, thereby enhancing activity and selectivity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies on related 2-aminothiazole derivatives have further refined the understanding of the pharmacophore. tandfonline.combohrium.comnih.gov These studies have highlighted the importance of specific descriptors, such as molecular surface area and autocorrelation descriptors, in predicting the biological activity of these compounds. bohrium.com Such computational approaches are invaluable in the rational design of new, more potent derivatives based on the this compound scaffold. acs.org

Mechanistic Investigations of Chemical Transformations Involving 2 2 Nitroanilino 1,3 Thiazol 4 One

Detailed Reaction Mechanisms for Synthesis Pathways

The synthesis of 2-(2-nitroanilino)-1,3-thiazol-4-one typically proceeds through a multi-step reaction sequence, culminating in the formation of the thiazolidinone ring. A common and versatile method for the synthesis of the 2-imino-1,3-thiazolidin-4-one scaffold involves the reaction of a thiourea (B124793) derivative with an α-haloacyl compound. researchgate.net For the specific synthesis of the title compound, a plausible pathway involves the reaction between 1-(2-nitrophenyl)thiourea (B1334193) and an ethyl chloroacetate (B1199739).

The proposed reaction mechanism can be detailed as follows:

Nucleophilic Attack: The synthesis is initiated by the nucleophilic attack of the sulfur atom of 1-(2-nitrophenyl)thiourea on the electrophilic carbon of the ethyl chloroacetate. This results in the formation of an S-alkylated intermediate.

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization. The nitrogen atom of the thiourea, which is not directly attached to the nitrophenyl group, acts as a nucleophile and attacks the carbonyl carbon of the ester group. This step leads to the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate subsequently collapses with the elimination of an ethanol (B145695) molecule, resulting in the formation of the stable five-membered thiazolidinone ring.

This reaction is often carried out in the presence of a base, such as sodium acetate (B1210297) or pyridine, to neutralize the hydrochloric acid that is formed as a byproduct. The base also facilitates the deprotonation of the thiourea, enhancing its nucleophilicity. The use of a suitable solvent, such as ethanol or glacial acetic acid, is also critical for the reaction to proceed efficiently.

Reactivity Studies under Varied Chemical Conditions

The reactivity of this compound is influenced by the presence of several functional groups: the nitro group on the aniline (B41778) ring, the exocyclic imino group, the endocyclic nitrogen, the carbonyl group, and the active methylene (B1212753) group at the C-5 position of the thiazolidinone ring.

Reactivity under Acidic Conditions

Under acidic conditions, the exocyclic imino nitrogen and the endocyclic nitrogen of the thiazolidinone ring can be protonated. This can lead to a variety of reactions, including hydrolysis of the imino group to yield a 2,4-thiazolidinedione (B21345) derivative. The stability of the compound in strong acidic media would be a subject of interest for further studies.

Reactivity under Basic Conditions

In the presence of a base, the active methylene group at the C-5 position of the thiazolidinone ring can be deprotonated to form a carbanion. This carbanion is a potent nucleophile and can participate in a variety of condensation reactions, such as the Knoevenagel condensation with aldehydes and ketones. This reactivity allows for the introduction of a wide range of substituents at the C-5 position, leading to the synthesis of a library of derivatives. The general scheme for such a reaction is presented below:

| Reactant 1 | Reactant 2 | Base | Product |

| This compound | Aromatic Aldehyde | Piperidine (B6355638) | 5-Arylmethylene-2-(2-nitroanilino)-1,3-thiazol-4-one |

| This compound | Ketone | Pyrrolidine | 5-Alkylidene-2-(2-nitroanilino)-1,3-thiazol-4-one |

This table presents a generalized scheme for the Knoevenagel condensation reaction.

Reactivity under Oxidative and Reductive Conditions

The nitro group on the aniline ring is susceptible to reduction. Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid can reduce the nitro group to an amino group, yielding 2-(2-aminoanilino)-1,3-thiazol-4-one. This transformation can significantly alter the chemical and biological properties of the molecule.

Conversely, the thiazolidinone ring can be susceptible to oxidation, although it is generally stable. Strong oxidizing agents could potentially lead to the opening of the heterocyclic ring.

Degradation Pathways and Stability Analysis in Different Environments

The stability of this compound is a critical factor for its storage and potential application. Degradation can occur through various pathways, including hydrolysis, photolysis, and thermal decomposition.

Hydrolytic Degradation

The thiazolidinone ring is susceptible to hydrolysis, particularly under strong acidic or basic conditions. The amide bond within the ring can be cleaved, leading to the opening of the ring and the formation of N-(2-nitrophenyl)-N'-(carboxymethyl)thiourea. The rate of hydrolysis is dependent on the pH and temperature of the environment.

Photodegradation

Nitroaromatic compounds are often photolabile. Upon exposure to ultraviolet (UV) radiation, the nitro group can undergo photoreduction or other photochemical reactions. The stability of this compound under photolytic conditions would need to be assessed to determine its suitability for applications where it might be exposed to light.

Thermal Degradation

Thermal stability is another important parameter. At elevated temperatures, the compound may undergo decomposition. The degradation pathway could involve the cleavage of the weaker bonds in the molecule, such as the C-N bond connecting the aniline group to the thiazolidinone ring or the bonds within the heterocyclic ring itself. The presence of the nitro group may also influence the thermal stability, as nitro compounds can be energetic materials.

A summary of potential degradation products under different conditions is provided in the table below:

| Condition | Potential Degradation Products |

| Strong Acidic Hydrolysis | 2,4-Thiazolidinedione, 2-Nitroaniline (B44862) |

| Strong Basic Hydrolysis | N-(2-nitrophenyl)-N'-(carboxymethyl)thiourea |

| Reductive Conditions | 2-(2-aminoanilino)-1,3-thiazol-4-one |

| Photolysis | Complex mixture of photoproducts |

| Thermal Decomposition | Fragmentation of the molecule |

This table outlines potential degradation products based on the known reactivity of related compounds.

Further detailed experimental studies are required to fully elucidate the precise mechanisms and kinetics of the synthesis, reactivity, and degradation of this compound.

Future Perspectives and Research Directions for 2 2 Nitroanilino 1,3 Thiazol 4 One

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The synthesis of 1,3-thiazolidin-4-ones is well-established, often involving multicomponent reactions that offer efficiency and atom economy. nih.gov A common route is the condensation of an amine, an aldehyde, and thioglycolic acid. nih.gov However, future research will increasingly focus on aligning these syntheses with the principles of green chemistry.

Key areas of exploration include:

Novel Catalysis: Research is moving beyond traditional catalysts to more environmentally benign options. This includes the use of heterogeneous catalysts like nano-CdZr4(PO4)6 and Fe3O4/SiO2/Salen/Mn/IL MNPs, which allow for easier separation and recycling, often under solvent-free conditions or with ultrasound irradiation to reduce energy consumption. nih.govnih.gov The use of biocatalysts or green acid catalysts like 4-dodecylbenzenesulfonic acid (DBSA) in water also represents a promising direction. nih.gov

Eco-Friendly Solvents: A significant shift away from hazardous solvents like benzene (B151609) and toluene (B28343) is underway. nih.govnih.gov Future syntheses will likely prioritize greener alternatives such as water, ethanol (B145695), or advanced solvent systems like polypropylene (B1209903) glycol (PPG) and deep eutectic solvents (DESs), which are non-flammable, have low volatility, and are often recyclable. nih.gov

One-Pot and Multicomponent Reactions (MCRs): Expanding the scope of one-pot syntheses for complex thiazolidinone derivatives will continue to be a major focus. nih.gov These reactions improve efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. nih.gov

Table 1: Comparison of Synthetic Strategies for Thiazolidin-4-one Derivatives

| Synthetic Approach | Catalyst/Medium | Key Advantages | Reference(s) |

|---|---|---|---|

| Conventional | Dry Benzene/Toluene | Established, versatile | nih.govnih.gov |

| Ultrasound-Assisted | nano-CdZr4(PO4)6 / Toluene | Reduced reaction times, lower energy use | nih.gov |

| Nanocatalysis | Fe3O4/SiO2/Salen/Mn/IL MNPs | Solvent-free, reusable magnetic catalyst | nih.gov |

| Green Solvent | Polypropylene Glycol (PPG) | Avoids hazardous solvents like PEG, good yields | nih.gov |

| Aqueous Medium | 4-dodecylbenzenesulfonic acid (DBSA) | Uses water as a solvent, environmentally friendly | nih.gov |

Advanced Computational Modeling and Machine Learning Applications

Computational techniques are becoming indispensable for accelerating the drug discovery process. For a molecule like 2-(2-nitroanilino)-1,3-thiazol-4-one, these methods offer powerful predictive capabilities.

3D-QSAR and Pharmacophore Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, using methods like CoMFA and CoMSIA, will be crucial for understanding how steric, electrostatic, and hydrophobic properties of different analogues influence their biological activity. mdpi.com These models generate contour plots that provide a visual roadmap for designing more potent compounds. mdpi.com

Molecular Docking: Docking simulations will continue to be essential for predicting the binding modes of thiazolidinone derivatives within the active sites of biological targets, such as enzymes or receptors. This helps in elucidating the mechanism of action and guiding the design of analogues with improved binding affinity.

Machine Learning (ML): The application of ML algorithms like Random Forest, Gaussian Processes, and Support Vector Machines is a rapidly growing area. nih.govresearchgate.netresearchgate.net These tools can build robust QSAR models to predict the biological activity of virtual compounds, screen large chemical libraries, and forecast ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, thereby reducing the time and cost of drug development. researchgate.netyoutube.com The development of automated, user-friendly ML platforms will make these powerful techniques more accessible to a broader range of researchers. researchgate.net

Table 2: Computational and Machine Learning Tools in Thiazolidinone Research

| Technique | Application | Potential Insights for this compound | Reference(s) |

|---|---|---|---|

| CoMFA/CoMSIA (3D-QSAR) | Predict activity based on 3D molecular fields. | Identify key steric and electronic features for potency. | mdpi.com |

| Molecular Docking | Simulate ligand-protein binding. | Predict binding modes with potential targets (e.g., kinases, microbial enzymes). | researchgate.net |

| Random Forest (ML) | Build predictive QSAR models for bioactivity. | Screen virtual libraries for novel analogues with high predicted activity. | nih.govresearchgate.net |

| Gaussian Processes (ML) | Develop highly predictive QSAR models. | Prioritize compounds for synthesis based on predicted efficacy. | nih.govresearchgate.net |

| Density Functional Theory (DFT) | Calculate electronic properties and reactivity. | Correlate molecular structure with material properties like corrosion inhibition. | ajchem-a.comnih.gov |

Deepening Mechanistic Understanding of Biological Interactions

While various thiazolidin-4-ones are known to possess a wide spectrum of biological activities, the precise mechanisms are often not fully understood. Future research on this compound should aim to elucidate its specific molecular interactions.

Target Identification: A key objective will be to identify the specific cellular targets. For related 2-anilino-thiazole and pyrimidine (B1678525) derivatives, cyclin-dependent kinases (CDKs) and Valosin-containing protein (VCP) have been identified as targets in cancer therapy. nih.govresearchgate.net Investigating the inhibitory potential of this compound against these and other relevant enzymes is a logical next step.

Role of the Nitro Group: The nitro group is a strong electron-withdrawing group and a known explosophore that is critical to the function of many compounds. wikipedia.org In medicinal chemistry, its reduction in the low-oxygen environment of certain microbes or tumors can lead to the formation of reactive cytotoxic intermediates. nih.govnih.gov The mechanism of action for nitro-based drugs like metronidazole (B1676534) involves the reductive activation of the nitro group by proteins such as ferredoxin, leading to DNA damage. nih.gov Future studies should investigate whether a similar bio-reductive activation is responsible for any antimicrobial or anticancer activity of the title compound.

Kinetic and Binding Studies: Detailed kinetic studies can determine the mechanism of enzyme inhibition (e.g., competitive, non-competitive). acs.org Furthermore, biophysical techniques can be used to study the binding interactions with target proteins, confirming the predictions from molecular docking and helping to understand the structure-activity relationship (SAR) at a molecular level. acs.org

Designing and Synthesizing Next-Generation 1,3-Thiazol-4-one Analogues

The 1,3-thiazol-4-one core is a "privileged scaffold," meaning it can serve as a foundation for designing diverse ligands that are active against multiple targets. nih.gov Future work will focus on creating next-generation analogues of this compound with enhanced potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the core structure are essential. Previous SAR studies on related series have shown that substituents on the aniline (B41778) ring and modifications at other positions of the thiazole (B1198619) ring can dramatically influence activity and selectivity. acs.orgresearchgate.net For example, introducing electron-withdrawing groups at the meta- or para-position of the 2-anilino ring has been shown to enhance CDK2 inhibitory activity. researchgate.net

Molecular Hybridization: A promising strategy involves creating hybrid molecules that combine the thiazolidinone scaffold with other known pharmacophores. nih.gov For instance, hybrids incorporating benzothiazole, 1,2,4-triazole, or quinoline (B57606) moieties have been synthesized to target different biological pathways or to create dual-action inhibitors, such as CDK/HDAC inhibitors. researchgate.netnih.govmdpi.comnih.govmdpi.com

Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can modulate a compound's properties. For the title compound, replacing the nitro group with other electron-withdrawing groups (e.g., cyano, sulfonyl) or altering the aniline linker could lead to analogues with improved safety profiles or different target specificities.

Potential Applications in Materials Science (e.g., corrosion inhibition, if relevant to structure)

The structural features of this compound make it a strong candidate for applications in materials science, particularly as a corrosion inhibitor.

Corrosion Inhibition: Organic compounds containing heteroatoms like nitrogen and sulfur, along with π-electrons from aromatic rings, are known to be effective corrosion inhibitors. ajchem-a.comscispace.com These features facilitate the adsorption of the molecule onto a metal surface, forming a protective barrier that inhibits both anodic and cathodic corrosion reactions. jmaterenvironsci.com Thiazole and thiadiazole derivatives have demonstrated significant potential in this area for metals like mild steel in acidic environments. nih.govscispace.com The title compound, possessing a thiazole ring (with S and N atoms), an aniline linker, and a nitro group, has all the necessary structural motifs to be an excellent corrosion inhibitor.

Mechanism of Protection: Future research should involve electrochemical studies (e.g., potentiodynamic polarization, electrochemical impedance spectroscopy) and surface analysis techniques to evaluate the inhibition efficiency and understand the adsorption mechanism. Such studies often reveal that these molecules act as mixed-type inhibitors and their adsorption follows established models like the Langmuir isotherm. scispace.com

Theoretical Support: DFT calculations can be employed to correlate the electronic properties of the molecule (e.g., HOMO/LUMO energies, charge distribution) with its inhibition efficiency, providing theoretical validation for experimental results. ajchem-a.com